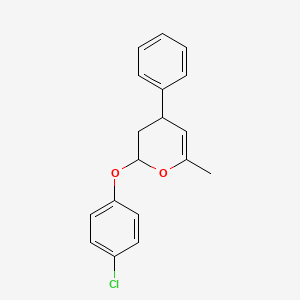
2-(4-Chlorophenoxy)-6-methyl-4-phenyl-3,4-dihydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-6-methyl-4-phenyl-3,4-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the etherification reaction of 4-chlorophenol with a suitable precursor under the catalysis of copper oxide or cupric salt. This reaction generates the intermediate 3,4’-dichloro-diphenyl ether, which is then subjected to acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid . The reaction conditions typically involve temperatures ranging from 0°C to the reflux temperature of the reaction mixture, and the reaction time can vary from 1 to 10 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
2-(4-Chlorophenoxy)-6-methyl-4-phenyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
2-(4-Chlorophenoxy)-6-methyl-4-phenyl-3,4-dihydro-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-(4-Chlorophenoxy)-6-methyl-4-phenyl-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorophenoxy group.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with structural similarities.
Uniqueness
2-(4-Chlorophenoxy)-6-methyl-4-phenyl-3,4-dihydro-2H-pyran is unique due to its specific combination of functional groups and its pyran ring structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
112725-18-5 |
|---|---|
分子式 |
C18H17ClO2 |
分子量 |
300.8 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-6-methyl-4-phenyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C18H17ClO2/c1-13-11-15(14-5-3-2-4-6-14)12-18(20-13)21-17-9-7-16(19)8-10-17/h2-11,15,18H,12H2,1H3 |
InChIキー |
KOURBNQWIMRCPE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(CC(O1)OC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




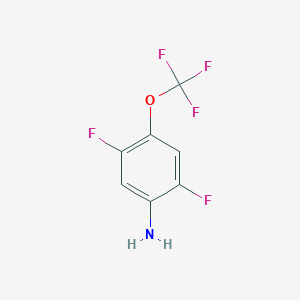
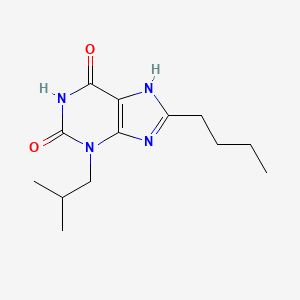
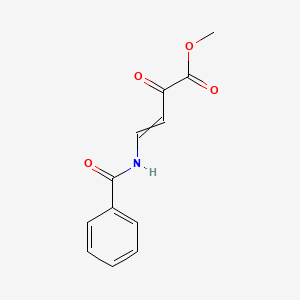


![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
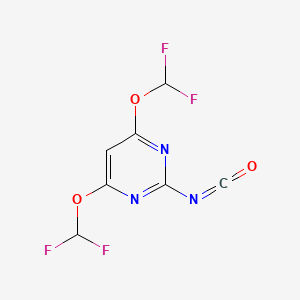
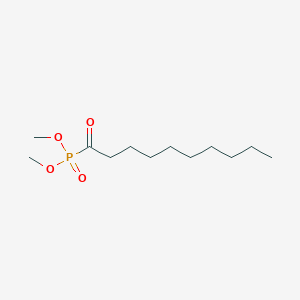
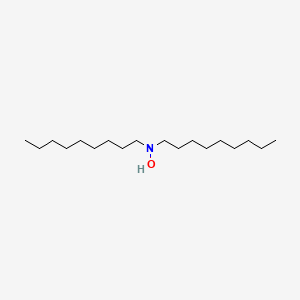

![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)

